molecular formula C9H8ClN3S2 B14210724 2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine CAS No. 821782-41-6

2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine

Cat. No.: B14210724
CAS No.: 821782-41-6
M. Wt: 257.8 g/mol
InChI Key: MDNYDRWROQJDCF-UHFFFAOYSA-N
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Description

2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine is a heterocyclic compound that contains a pyridine ring substituted with a chloro group and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine typically involves the reaction of 2-chloropyridine with a thiadiazole derivative. One common method includes the use of 2-chloropyridine and 5-methyl-1,3,4-thiadiazole-2-thiol as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced thiadiazole compounds, and coupled aromatic systems .

Scientific Research Applications

2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine involves its interaction with biological targets such as enzymes and receptors. The thiadiazole moiety can interact with metal ions in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with protein targets, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzene
  • 2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}thiophene
  • 2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan

Uniqueness

Compared to similar compounds, 2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine is unique due to the presence of the pyridine ring, which can enhance its binding affinity to certain biological targets. The chloro group also provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

CAS No.

821782-41-6

Molecular Formula

C9H8ClN3S2

Molecular Weight

257.8 g/mol

IUPAC Name

2-[(6-chloropyridin-3-yl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C9H8ClN3S2/c1-6-12-13-9(15-6)14-5-7-2-3-8(10)11-4-7/h2-4H,5H2,1H3

InChI Key

MDNYDRWROQJDCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=CN=C(C=C2)Cl

Origin of Product

United States

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